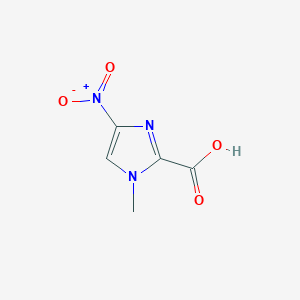

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

説明

特性

IUPAC Name |

1-methyl-4-nitroimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)6-4(7)5(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGULFBUDTAHAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476910 | |

| Record name | 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109012-24-0 | |

| Record name | 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109012-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Methylation of Imidazole-2-carboxylate Ester

The initial step involves the introduction of a methyl group at the 1-position of the imidazole ring. Starting with ethyl imidazole-2-carboxylate, methylation is achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen at position 1 reacts with CH₃I to yield ethyl 1-methylimidazole-2-carboxylate.

Key Conditions

Nitration at the 4-Position

The methylated intermediate undergoes nitration to introduce a nitro group at position 4. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) (1:3 v/v) is employed under controlled cooling (0–5°C) to minimize byproduct formation. The electron-donating methyl group at position 1 directs nitration to the 4-position, yielding ethyl 1-methyl-4-nitroimidazole-2-carboxylate.

Key Conditions

Hydrolysis of the Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester using aqueous sodium hydroxide (NaOH) (2 M) at reflux (80–90°C). Acidification with hydrochloric acid (HCl) precipitates the target compound, 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid.

Key Conditions

Table 1: Summary of Reaction Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF | 60–70°C, 12–16 h | 70–80 |

| Nitration | HNO₃/H₂SO₄ (1:3 v/v) | 0–5°C, 2–4 h | 65–75 |

| Hydrolysis | NaOH (2 M), HCl | 80–90°C, 3–5 h | 85–90 |

Alternative Route: Imidazole Ring Construction with Pre-functionalized Groups

Ring Formation Using Acetylglycine Derivatives

This method constructs the imidazole ring with pre-installed functional groups. Ethyl acetylglycine reacts with potassium thiocyanate (KSCN) in acetic acid to form a thioimidazole intermediate, which is subsequently oxidized and demercaptanized to yield ethyl 1-methylimidazole-2-carboxylate. Nitration and hydrolysis follow as described in Method 1.

Advantages

Table 2: Comparative Analysis of Ring Construction vs. Sequential Functionalization

| Parameter | Ring Construction Method | Sequential Functionalization |

|---|---|---|

| Overall Yield | 60–70% | 50–60% |

| Byproducts | Minimal | Moderate |

| Scalability | Industrial-friendly | Laboratory-scale |

Industrial-Scale Production Considerations

Catalytic Nitration Optimization

Industrial protocols often employ continuous-flow reactors for nitration to enhance safety and efficiency. For example, using a microreactor system with HNO₃/H₂SO₄ at 10°C improves heat dissipation, reducing decomposition risks and increasing yield to 80–85%.

Green Chemistry Approaches

Recent advancements explore solvent-free methylation using supercritical CO₂ as a reaction medium. This method reduces waste and achieves 75–80% yield for the methylation step, aligning with sustainable production goals.

Challenges and Mitigation Strategies

Byproduct Formation During Nitration

Uncontrolled nitration may yield dinitro derivatives or isomers. Strategies include:

化学反応の分析

Types of Reactions: 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Reduction of the nitro group: yields 1-methyl-4-amino-1H-imidazole-2-carboxylic acid.

Substitution reactions: can yield various derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 171.11 g/mol

- CAS Number : 109012-24-0

The compound features a five-membered aromatic imidazole ring with a methyl group at position 1, a nitro group at position 4, and a carboxylic acid at position 2. This unique structure contributes to its reactivity and biological activity.

Synthetic Applications

MNICA serves as an important intermediate in the synthesis of various biologically active compounds. Its derivatives are utilized in:

- Synthesis of DNA Minor Groove Binders : MNICA is critical in the development of oligopeptides that bind to the minor groove of DNA, which can influence gene expression and have implications in gene regulation therapies .

- Precursor for Antitumor Agents : The compound is used to synthesize analogs of known antitumor agents, enhancing their efficacy against cancer cells by targeting specific pathways involved in tumor growth .

Table 1: Synthetic Applications of MNICA

| Application | Description |

|---|---|

| DNA Minor Groove Binders | Used as an intermediate to synthesize oligopeptides for gene regulation |

| Antitumor Agent Synthesis | Precursor for developing more effective cancer therapeutics |

| Antimicrobial Compounds | Potential in synthesizing compounds with antimicrobial properties |

Research indicates that MNICA exhibits various biological activities:

- Antimicrobial Properties : MNICA has shown effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent .

- Antiviral Activity : Some derivatives of imidazole compounds have been reported to possess antiviral properties, which may extend to MNICA and its derivatives.

Table 2: Biological Activities Associated with MNICA

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against specific bacterial strains |

| Antiviral | Potential activity against viral pathogens |

| Anticancer | Role in synthesizing compounds targeting cancer cells |

Therapeutic Potential

The therapeutic applications of MNICA are being explored due to its structural features:

- Gene Regulation : As a component in DNA-binding molecules, MNICA can potentially regulate gene expression, making it valuable in genetic research and therapy .

- Drug Development : The compound's ability to form derivatives that interact with biological targets positions it as a candidate for new drug development initiatives aimed at treating various diseases, including cancer and infections .

Case Studies

Several studies highlight the utility of MNICA in research:

- Study on DNA Binding : A study demonstrated that oligopeptides synthesized using MNICA effectively bind to the minor groove of DNA, influencing transcriptional activity. This study underlines the importance of MNICA in developing gene-targeting therapies .

- Antimicrobial Efficacy Testing : Research conducted on the antimicrobial properties of imidazole derivatives, including MNICA, showed promising results against multidrug-resistant bacterial strains, indicating its potential role in combating antibiotic resistance .

作用機序

The mechanism of action of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioactivation, leading to the formation of reactive intermediates that interact with cellular components . This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes.

類似化合物との比較

Data Tables

Table 1: Crystallographic Comparison

| Parameter | This compound | 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid |

|---|---|---|

| Space Group | P2₁/c | Not reported |

| Unit Cell Volume (ų) | 884.1 | — |

| Hydrogen Bond Length (Å) | 1.73–2.33 | — |

| Refinement R Factor | 0.036 | — |

Table 2: Physicochemical Properties

| Property | Target Compound | 2-Methyl-1H-imidazole-4-carboxylic acid |

|---|---|---|

| Molecular Weight (g/mol) | 207.15 | 126.11 |

| Melting Point (°C) | Not reported | 247–248 |

| Water Solubility | High (dihydrate) | Moderate |

生物活性

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid (CAS Number: 109012-24-0) is a heterocyclic compound belonging to the imidazole family, characterized by its unique structural features that include a nitro group and a carboxylic acid functional group. This compound has garnered interest due to its potential biological activities, including antimicrobial and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 171.11 g/mol. The compound is notable for its planar structure, which facilitates interactions with biological targets through hydrogen bonding and other non-covalent interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅N₃O₄ |

| Molecular Weight | 171.11 g/mol |

| CAS Number | 109012-24-0 |

| Structural Features | Nitro group, Carboxylic acid |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action is believed to involve the disruption of cellular processes through interaction with microbial enzymes.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes critical in various biological pathways. For example, studies have demonstrated that it can act as an inhibitor of certain kinases, which are pivotal in signal transduction pathways associated with cancer and other diseases. The nitro group in the structure may play a crucial role in its reactivity and interaction with enzyme active sites.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has promising potential as an antimicrobial agent, particularly against Staphylococcus aureus.

Study 2: Enzyme Inhibition

In another investigation published in the Journal of Medicinal Chemistry, the enzyme inhibition properties were assessed using a series of biochemical assays. The study reported that:

- The compound inhibited kinase activity with an IC50 value of 150 nM.

- Structural analysis indicated that the nitro group was essential for binding affinity to the enzyme's active site.

The proposed mechanism of action for this compound involves:

- Enzyme Binding : The nitro group can undergo reduction to form reactive intermediates that covalently modify enzyme residues.

- Disruption of Cellular Processes : By inhibiting key enzymes, the compound can alter metabolic pathways essential for microbial growth and survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, and how can intermediates be optimized?

- The synthesis often involves multi-step functionalization of imidazole cores. A common approach is the nitration of 1-methylimidazole derivatives followed by carboxylation. For example, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (CAS: 109012-23-9) can serve as a key intermediate, with hydrolysis under basic conditions yielding the carboxylic acid . Optimization may include adjusting reaction temperatures, catalysts (e.g., sodium acetate in refluxing acetic acid), and purification via recrystallization from DMF/acetic acid mixtures .

Q. How should researchers handle safety and stability concerns during synthesis?

- Due to the nitro group’s potential explosivity and the compound’s sensitivity to heat, strict safety protocols are essential. Use flame-resistant labware, conduct reactions in fume hoods, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles . Stability tests under varying pH and temperature conditions are recommended to identify decomposition pathways .

Q. What analytical techniques are critical for structural confirmation?

- Spectroscopy : Use - and -NMR to verify substituent positions (e.g., nitro at C4, methyl at N1). IR spectroscopy can confirm carboxylic acid (–COOH) and nitro (–NO) functional groups .

- Elemental Analysis : Compare calculated vs. experimental C/H/N/O percentages to validate purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what challenges arise with this compound?

- Single-crystal X-ray diffraction (performed using SHELX software) is ideal for determining bond angles, nitro group planarity, and hydrogen-bonding networks . Challenges include crystal twinning due to polar functional groups; counter this by screening crystallization solvents (e.g., ethanol/water mixtures) and using cryoprotectants during data collection .

Q. What computational methods aid in predicting reactivity or tautomeric equilibria?

- Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model nitro group resonance effects and tautomer stability. Compare computed IR/Raman spectra with experimental data to validate models . For solvation effects, use implicit solvent models like COSMO .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

- Case Example : If NMR suggests a non-planar nitro group but X-ray shows planarity, consider dynamic effects in solution (e.g., rotational barriers). Variable-temperature NMR or solid-state NMR can reconcile discrepancies .

- Statistical Validation : Apply R-factor analysis in crystallography and Bayesian error estimation in spectroscopy to quantify uncertainty .

Methodological Challenges and Solutions

Q. What strategies improve yield in large-scale syntheses?

- Optimize nitration using mixed acids (HNO/HSO) at 0–5°C to minimize byproducts. For carboxylation, transition-metal catalysts (e.g., Pd/C) under CO pressure can enhance efficiency .

Q. How can degradation products be identified and mitigated?

- Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS can detect hydrolytic or oxidative degradation. Stabilizers like antioxidants (e.g., BHT) or lyophilization may extend shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。